Ergometrinine

Description

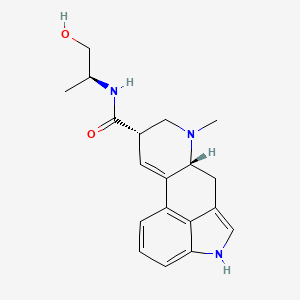

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(6aR,9S)-N-[(2S)-1-hydroxypropan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c1-11(10-23)21-19(24)13-6-15-14-4-3-5-16-18(14)12(8-20-16)7-17(15)22(2)9-13/h3-6,8,11,13,17,20,23H,7,9-10H2,1-2H3,(H,21,24)/t11-,13-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVVSZNPYNCNODU-PLQHRBFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)NC(=O)[C@@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90893241 | |

| Record name | Ergometrinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479-00-5 | |

| Record name | Ergometrinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ergometrinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ergometrinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ERGOMETRININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EXN22NGMW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Isolation and Discovery of Ergometrinine from Ergot Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergometrinine, a notable ergot alkaloid, stands as the less biologically active C-8 epimer of the pharmaceutically significant ergometrine.[1] Its discovery is intrinsically linked to that of ergometrine, which was a landmark achievement in the mid-20th century. This technical guide provides a comprehensive overview of the discovery, isolation, and physicochemical properties of this compound. Detailed experimental protocols for its extraction from Claviceps purpurea and its chemical conversion from ergometrine are presented. Quantitative data is summarized, and key experimental workflows are visualized to facilitate a deeper understanding for researchers in natural product chemistry and drug development.

Discovery and Historical Context

The history of this compound is intertwined with the discovery of its isomer, ergometrine. The quest to identify the water-soluble, oxytocic principle of ergot culminated in 1935 with the simultaneous isolation of ergometrine by four independent laboratories. A key figure in this discovery was Chassar Moir, whose research in the early 1930s was pivotal in identifying the active component of ergot of rye.[2] this compound, as the l-isomer of ergometrine, was subsequently identified. It is often found alongside ergometrine in ergot extracts, and the two can interconvert, a process known as epimerization.[1][3] This isomerization can be influenced by factors such as pH, temperature, and solvents.[4]

Physicochemical Properties

This compound possesses a defined set of physicochemical characteristics that are crucial for its isolation and characterization.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₃N₃O₂ | [3][5] |

| Molar Mass | 325.41 g/mol | [3][5] |

| Systematic Name | (6aR,9S)-N-[(S)-1-hydroxypropan-2-yl]-7-methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide | [3] |

| Crystal System | Orthorhombic | [3] |

| Space Group | P2₁2₁2₁ | [3] |

Experimental Protocols

General Extraction of Ergot Alkaloids from Claviceps purpurea

This protocol outlines a general method for the extraction and purification of ergot alkaloids, including this compound, from the sclerotia of Claviceps purpurea. The process can yield alkaloids with a purity exceeding 90%.[6]

Materials:

-

Ground sclerotia of Claviceps purpurea

-

Ethanol

-

Aqueous solution of an acid (e.g., hydrochloric acid)

-

Aqueous solution of a base (e.g., sodium hydroxide (B78521) or ammonium (B1175870) hydroxide)

-

Aliphatic C5-C8 hydrocarbon (e.g., hexane) (optional, for crystallization)

Procedure:

-

Primary Extraction:

-

Acidic Liquid-Liquid Extraction:

-

Extract the primary extract with an aqueous solution of an acid (e.g., hydrochloric acid). This transfers the protonated alkaloids into the aqueous phase, leaving behind non-basic impurities in the organic phase.[6]

-

Separate the aqueous extract.

-

-

Basification and Re-extraction:

-

Increase the pH of the aqueous extract to above 7.0 using a suitable base (e.g., sodium hydroxide or ammonium hydroxide) to deprotonate the alkaloids.[6]

-

Extract the basified aqueous solution with toluene. The deprotonated alkaloids will partition back into the organic phase, resulting in a purified toluene extract.[6]

-

-

Crystallization:

-

Partially evaporate the solvent from the purified toluene extract to concentrate the alkaloids.

-

The crystalline ergot alkaloid mixture can be obtained directly from the toluene or by the addition of an aliphatic hydrocarbon like hexane.[6]

-

Separate the crystalline product from the remaining solvent.

-

Stereoselective Conversion of Ergometrine to this compound

Due to the often higher abundance of ergometrine, a common method to obtain this compound is through the epimerization of its counterpart.

Materials:

-

Ergometrine maleate (B1232345)

-

28% Ammonium hydroxide solution

-

Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Dissolution: Dissolve 40 mg of ergometrine maleate in 100 ml of methanol in a round-bottom flask.

-

Epimerization: Add 4 ml of 28% ammonium hydroxide solution to the methanolic solution.

-

Incubation: Store the resulting mixture at 40°C in the dark for 4 days to facilitate the epimerization reaction. Liquid chromatography can be used to monitor the progress of the reaction, which will show the appearance of the this compound peak alongside the diminishing ergometrine peak.

-

Purification: After the reaction, purify the resulting mixture containing both ergometrine and this compound using preparative HPLC to isolate the this compound.

Quantitative Data

Quantitative data for this compound is often reported in the context of the total ergot alkaloid content or in synthetic yields.

| Parameter | Value | Reference |

| Purity from Extraction | >90% (for total ergot alkaloids) | [6] |

| Overall Yield (multi-step synthesis of labeled this compound) | 0.6% | |

| Levels in Rye Test Material (ergometrine/inine) | 116 µg/kg | [7] |

| Levels in Rye-based Food | 1 to 340 µg/kg (total ergot alkaloids) | [7] |

| Fermentation Titer (isomer of ergometrine) | Variable, can be quantified relative to standards | [8][9] |

Biosynthesis and Interconversion

This compound does not have a distinct biosynthetic pathway separate from other ergot alkaloids. Instead, it is formed as an epimer of ergometrine. The biosynthesis of all ergot alkaloids begins with the prenylation of L-tryptophan and proceeds through a series of enzymatic steps to produce the key intermediate, D-lysergic acid.[2][10][11][12]

The formation of ergometrine from D-lysergic acid is catalyzed by a D-lysergic acid-activating enzyme.[13] this compound is then formed through the epimerization of ergometrine at the C-8 position.[3] This interconversion is a reversible process.[3]

Mechanism of Action

The biological activity of ergot alkaloids is primarily attributed to the C-8 R-isomers (the "-ine" forms), such as ergometrine. The C-8 S-isomers (the "-inine" forms), including this compound, are generally considered to be less biologically active.[1] The mechanism of action of ergometrine involves its interaction with various receptors, particularly serotonin (B10506) (5-HT) and alpha-adrenergic receptors in smooth muscle, leading to potent vasoconstriction and uterine contractions.[14][15] While this compound can be present in biological systems, its contribution to the overall pharmacological effect is considered minimal compared to ergometrine.

Conclusion

This compound, as the epimer of ergometrine, is an important component of the ergot alkaloid profile in Claviceps purpurea. While its direct discovery is linked to that of ergometrine, its isolation is often achieved through the chemical conversion of the more abundant ergometrine. The detailed protocols and data presented in this guide offer a valuable resource for researchers working on the extraction, characterization, and potential applications of this and other ergot alkaloids. A thorough understanding of the interconversion between ergometrine and this compound is critical for accurate quantification and for assessing the biological activity of ergot extracts.

References

- 1. The C-8-S-isomers of ergot alkaloids — a review of biological and analytical aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Increasing lysergic acid levels for ergot alkaloid biosynthesis: Directing catalysis via the F-G loop of Clavine oxidases [frontiersin.org]

- 3. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. GSRS [precision.fda.gov]

- 6. EP1742953B1 - Process for isolation of ergot alkaloids from ergot - Google Patents [patents.google.com]

- 7. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Methods of Lysergic Acid Synthesis—The Key Ergot Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | Construction of an efficient Claviceps paspali cell factory for lysergic acid production [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. What is the mechanism of Ergometrine Maleate? [synapse.patsnap.com]

- 15. e-lactancia.org [e-lactancia.org]

Ergometrinine chemical structure and stereochemistry

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Ergometrinine

Introduction

This compound is a prominent member of the ergot alkaloid family, a class of compounds produced by fungi of the Claviceps genus, most notably Claviceps purpurea.[1][2] These fungi commonly infect cereal grains and grasses.[3] this compound is the C-8 epimer of ergometrine, a related ergot alkaloid with significant pharmacological applications.[4][5] While ergometrine is known for its potent uterotonic activity, this compound is generally considered to be the biologically inactive isomer.[1][5] This guide provides a detailed examination of the chemical structure and stereochemistry of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure

This compound possesses a complex tetracyclic ergoline (B1233604) ring system, which is the foundational structure for all ergot alkaloids.[2][3] Attached to this core is a propanolamide side chain.

-

IUPAC Name : (6aR,9S)-N-[(2S)-1-hydroxypropan-2-yl]-7-methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide.[1][4][6][7]

-

Synonyms : Ergobasinin, Ergometrinin, Isoergometrine.[4]

The core structure is a tetracyclic system known as ergoline.[2] The side chain, derived from (S)-alaninol, is attached to the C-8 position of this ergoline core.[8]

Stereochemistry and Absolute Configuration

The stereochemistry of this compound is a critical determinant of its physical properties and biological inactivity. The molecule contains multiple chiral centers, with the key distinction from its pharmacologically active epimer, ergometrine, occurring at the C-8 position.[5][8]

-

Absolute Configuration : The systematic name defines the stereocenters as (6aR, 9S) for the ergoline ring and (2S) for the side chain.[1][6][7] The key stereogenic centers are located at C-5, C-8, and C-10 within the ergoline ring system.[8]

-

Epimerization : this compound is the C-8-(S) isomer, while the biologically active ergometrine is the C-8-(R) isomer.[1][3][5][9] This difference in spatial arrangement at a single carbon atom leads to a significant change in biological function. The two epimers are interconvertible, particularly in solution.[1][9] This conversion can be influenced by factors such as pH, temperature, and light.[9]

The conformation of the tetracyclic ergoline skeleton has been elucidated through crystallographic studies. Ring C, which is fused to the aromatic portion, adopts a nearly planar envelope conformation.[1][7] Ring D exhibits a slightly distorted chair conformation and is involved in an intramolecular hydrogen bond.[1][7]

Quantitative Physicochemical and Crystallographic Data

The following tables summarize key quantitative data for this compound.

| Identifier | Value | Reference |

| CAS Number | 479-00-5 | [4][6] |

| Molecular Weight | 325.40 g/mol | [1][7] |

| Molecular Formula | C₁₉H₂₃N₃O₂ | [1][6] |

Table 1: General Chemical Identifiers

| Crystal Parameter | Value | Reference |

| Crystal System | Orthorhombic | [1][7] |

| Space Group | P2₁2₁2₁ | [1] |

| Unit Cell a | 7.4097 (5) Å | [1][7] |

| Unit Cell b | 12.7313 (7) Å | [1][7] |

| Unit Cell c | 18.2648 (9) Å | [1][7] |

| Unit Cell Volume (V) | 1723.01 (17) ų | [1][7] |

| Molecules per Unit Cell (Z) | 4 | [1][7] |

| Calculated Density | 1.254 Mg m⁻³ | [10] |

Table 2: Single-Crystal X-ray Diffraction Data

Experimental Protocols

Epimerization of Ergometrine to this compound

The conversion of the biologically active ergometrine to its inactive epimer, this compound, is a key experimental procedure for obtaining this compound for research purposes.[1]

Methodology:

-

Dissolution : 40 mg of ergometrine maleate (B1232345) salt is dissolved in 100 ml of methanol (B129727) in a 250 ml round-bottom flask.[1]

-

Basification : 4 ml of a 28% ammonium (B1175870) hydroxide (B78521) solution is added to the methanol solution.[1]

-

Incubation : The resulting mixture is stored at 40 °C in darkness for a period of 4 days to facilitate the epimerization reaction.[1]

-

Monitoring and Purification : After the incubation period, liquid chromatography is used to confirm the presence of both ergometrine and the product, this compound.[1] Preparative High-Performance Liquid Chromatography (HPLC) is then employed to isolate and purify the this compound.[1][7]

Single-Crystal X-ray Crystallography

The definitive determination of this compound's absolute configuration and solid-state conformation was achieved through single-crystal X-ray diffraction.

Methodology:

-

Crystal Selection : A suitable single crystal of this compound with dimensions of approximately 0.20 × 0.05 × 0.02 mm is selected.[1]

-

Data Collection : Data is collected on a diffractometer using Cu Kα radiation at a temperature of 298 K.[1][7]

-

Absorption Correction : An absorption correction is applied to the collected data.[1]

-

Structure Solution and Refinement : The crystal structure is solved and refined to yield the final atomic coordinates and crystallographic parameters.[1] The absolute configuration was ultimately established by relating it to the known configuration of its precursor, ergometrine.[1]

Visualizations

The following diagrams illustrate key relationships and workflows related to this compound.

Caption: Stereochemical relationship between ergometrine and this compound.

Caption: Workflow for the preparation of this compound from ergometrine.

References

- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystallographic and NMR Investigation of Ergometrine and Methylergometrine, Two Alkaloids from Claviceps Purpurea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C19H23N3O2 | CID 5486180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound | 479-00-5 | Benchchem [benchchem.com]

- 9. Permeability of ergot alkaloids across the blood-brain barrier in vitro and influence on the barrier integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physical and Chemical Properties of Ergometrinine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Ergometrinine, an ergot alkaloid and the C-8 epimer of ergometrine. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Introduction

This compound is a naturally occurring ergot alkaloid produced by fungi of the Claviceps genus, most notably Claviceps purpurea, which infects cereal grains and grasses.[1][2] It is the C-8 (S)-isomer of ergometrine, a potent uterotonic agent used in obstetrics.[1][2][3] The two compounds exist in equilibrium and can be interconverted under specific conditions, a process known as epimerization.[1][2][3] While ergometrine is biologically active, this compound has historically been considered the inactive epimer, though recent studies have begun to explore its potential bioactivity.[1][3] This guide details its fundamental properties, analytical methods, and molecular interactions.

Physical and Chemical Properties

This compound's identity is defined by its unique stereochemistry at the C-8 position of the ergoline (B1233604) ring system. This seemingly minor structural difference from its epimer, ergometrine, results in distinct physical and chemical characteristics.

Quantitative physical and chemical data for this compound are summarized in the table below. It is important to note that some reported values, such as melting point, show variation in the literature, which may be attributed to the analysis of different forms (e.g., free base vs. isotopically labeled).

| Property | Value | Source(s) |

| IUPAC Name | (6aR,9S)-N-[(2S)-1-hydroxypropan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | [4] |

| Synonyms | Ergonovinine, Ergobasinine, Isoergometrine | [4] |

| CAS Number | 479-00-5 | [5] |

| Molecular Formula | C₁₉H₂₃N₃O₂ | [1][4][5][6] |

| Molar Mass | 325.41 g/mol | [5][6] |

| Melting Point | 195-196 °C (with decomposition) | [5] |

| 144-146 °C (for N-¹³CD₃ labeled version) | [7] | |

| Appearance | Colorless crystals | [1] |

Single-crystal X-ray diffraction has provided detailed structural information for this compound. The molecule crystallizes in an orthorhombic system.

| Parameter | Value | Source(s) |

| Crystal System | Orthorhombic | [1][2] |

| Space Group | P2₁2₁2₁ | [1][2] |

| Unit Cell Dimensions | a = 7.4097 (5) Å | [1][2] |

| b = 12.7313 (7) Å | [1][2] | |

| c = 18.2648 (9) Å | [1][2] | |

| Unit Cell Volume | 1723.01 (17) ų | [1][2] |

| Molecules per Unit Cell (Z) | 4 | [1][2] |

| Calculated Density | 1.254 Mg m⁻³ | [2] |

This compound exists in a dynamic equilibrium with its R-epimer, ergometrine. This epimerization is a critical factor in its handling, analysis, and biological activity.

-

Influencing Factors : The conversion is influenced by changes in pH, temperature, light, and the type of solvent used.[3] Aqueous solvents can facilitate this interconversion.[3]

-

Stability in Solvents : Ergometrine is reported to be relatively stable with minimal epimerization to this compound compared to other ergot alkaloids when stored under controlled conditions.[8] For long-term storage of analytical standards, chloroform (B151607) is recommended as it shows no epimerization even at 20°C.[8] Storage in acetonitrile, a common solvent for HPLC, should be at -20°C or below to maintain stability.[8]

-

Light Sensitivity : Like its epimer, this compound is sensitive to light. Ergometrine solutions are known to darken upon exposure to light and with age, indicating degradation.[9][10]

References

- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C19H23N3O2 | CID 5486180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. GSRS [precision.fda.gov]

- 7. researchgate.net [researchgate.net]

- 8. Stability and epimerisation behaviour of ergot alkaloids in vario...: Ingenta Connect [ingentaconnect.com]

- 9. Ergometrine | C19H23N3O2 | CID 443884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Ergometrine stability in postpartum haemorrhage kits: Does temperature and light matter? - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Ergometrinine Biosynthesis Pathway in Claviceps purpurea

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Claviceps purpurea, commonly known as the ergot fungus, is a parasitic ascomycete renowned for its production of a diverse class of pharmacologically significant indole (B1671886) alkaloids known as ergot alkaloids.[1][2][3] These metabolites are biosynthetically derived from L-tryptophan and represent the largest group of fungal nitrogenous compounds found in nature.[1][2][3] Among these, the simple lysergic acid amides, ergometrine (also known as ergonovine) and its epimer ergometrinine, are of significant clinical importance.[1][4] Ergometrine is widely used in obstetrics to prevent postpartum hemorrhage due to its potent uterotonic activity.[4][5][6]

This compound is the C-8 epimer of ergometrine and generally exhibits weaker biological activity.[7] The two exist in an equilibrium, with the biosynthetic pathway primarily yielding the pharmacologically active ergometrine. This guide provides an in-depth technical overview of the core biosynthetic pathway leading to ergometrine and its subsequent epimerization to this compound in Claviceps purpurea, detailing the genetic and enzymatic machinery, quantitative production data, and key experimental methodologies used in its study.

The Core Biosynthesis Pathway

The biosynthesis of ergometrine is a complex, multi-step process encoded by a cluster of genes known as the ergot alkaloid synthesis (eas) cluster.[8][9] The pathway can be conceptually divided into three major stages: the formation of the tetracyclic ergoline (B1233604) ring, the modification of this scaffold to produce D-lysergic acid, and the final nonribosomal peptide synthetase (NRPS)-mediated assembly of ergometrine.

Stage 1: Formation of the Ergoline Ring

The pathway initiates with the prenylation of L-tryptophan, the first committed step in ergot alkaloid synthesis.[10]

-

Prenylation of L-Tryptophan: The enzyme 4-dimethylallyltryptophan synthase (DmaW) catalyzes the C4-prenylation of L-tryptophan using dimethylallyl pyrophosphate (DMAPP) as the prenyl donor. This reaction yields 4-(γ,γ-dimethylallyl)tryptophan (DMAT).[8][9][10] DmaW is considered a rate-limiting enzyme in the pathway.[4]

-

N-Methylation: DMAT is subsequently N-methylated by a methyltransferase (EasF) to form 4-dimethyl-L-abrine (N-Me-DMAT).[10]

-

Chanoclavine-I Formation: A series of oxidative reactions and cyclizations convert N-Me-DMAT into chanoclavine-I. This segment of the pathway involves at least two enzymes: an FAD-dependent oxidoreductase (EasE) and a catalase (EasC).[9]

-

Agroclavine Formation: Chanoclavine-I is converted to chanoclavine-I aldehyde by a dehydrogenase (EasD), which is then cyclized to form the first tetracyclic ergoline intermediate, agroclavine.[10]

Stage 2: Synthesis of D-Lysergic Acid

From agroclavine, the pathway proceeds through further oxidative steps to yield the central precursor, D-lysergic acid.

-

Elymoclavine (B1202758): Agroclavine is hydroxylated to produce elymoclavine. This step is believed to involve cytochrome P-450 monooxygenases.[8]

-

D-Lysergic Acid: Elymoclavine is subsequently oxidized to paspalic acid and then to D-lysergic acid.[8] The enzyme CloA is responsible for the oxidation of elymoclavine to lysergic acid.[11]

Stage 3: NRPS-Mediated Assembly of Ergometrine and Epimerization

The final step involves the condensation of D-lysergic acid with an amino acid, catalyzed by a nonribosomal peptide synthetase (NRPS) system.

-

Activation and Condensation: The formation of ergometrine is catalyzed by a bi-enzymatic NRPS system. Lysergyl peptide synthetase 2 (LpsB) activates D-lysergic acid via adenylation and binds it as a thioester.[12] A separate monomodular NRPS, ergometrine synthetase (LpsC), activates alanine (B10760859) and catalyzes its condensation with the LpsB-bound D-lysergic acid to form a lysergyl-alanine intermediate.[4][12]

-

Reductive Release: The LpsC enzyme possesses a C-terminal reductase (R) domain.[4] This domain catalyzes the NADPH-dependent reduction of the thioester-bound lysergyl-alanine, releasing the final product, ergometrine (D-lysergyl-L-alaninol).[4][12]

-

Epimerization to this compound: Ergometrine can spontaneously epimerize at the C-8 position to form its diastereomer, this compound. This reaction is reversible and can be influenced by factors such as pH, solvent, and temperature.[7]

Below is a diagram illustrating the complete biosynthetic pathway.

Caption: this compound biosynthesis pathway in Claviceps purpurea.

Key Genes and Enzymes

The synthesis of ergometrine is governed by the eas gene cluster. The table below summarizes the core genes and their corresponding enzymes involved in the pathway.

| Gene | Enzyme/Protein | Function in Pathway |

| dmaW | Dimethylallyltryptophan synthase | Catalyzes the first committed step: prenylation of L-tryptophan to DMAT.[8][9] |

| easF | N-methyltransferase | N-methylation of DMAT.[10] |

| easE | FAD-dependent oxidoreductase | Involved in the multi-step conversion of N-Me-DMAT to chanoclavine-I.[9] |

| easC | Catalase | Works in conjunction with EasE in the formation of chanoclavine-I.[8][9] |

| easD | Dehydrogenase | Converts chanoclavine-I to chanoclavine-I aldehyde.[4] |

| easA/G | Oxidoreductases | Involved in the cyclization of chanoclavine-I aldehyde to form the ergoline ring of agroclavine.[10] |

| cloA | Monooxygenase | Catalyzes the oxidation of elymoclavine to D-lysergic acid.[11] |

| lpsB | Lysergyl peptide synthetase 2 (NRPS) | Activates D-lysergic acid by adenylation and binds it as a thioester.[12][13] |

| lpsC | Ergometrine synthetase (NRPS) | Activates alanine, condenses it with D-lysergic acid, and performs reductive release to form ergometrine.[4][8][9] |

Quantitative Production Data

The production of ergometrine can be influenced by strain genetics, fermentation conditions, and the application of metabolic engineering or epigenetic modifiers. Below is a summary of reported production titers.

| Fungal Strain | Condition | Ergometrine Titer (mg/L) | Total Alkaloid Titer (mg/L) | Reference |

| Claviceps purpurea Cp-1 | Standard Fermentation | ~47.7 | ~89.9 | --INVALID-LINK--[14] |

| Claviceps purpurea Cp-1 | Fermentation with 500 µM SAHA (epigenetic modifier) | 95.4 | 179.7 | --INVALID-LINK--[14] |

| Claviceps paspali WT | Standard Fermentation | ~390 | Not specified | --INVALID-LINK--[13] |

| Claviceps paspali ∆easO | Gene knockout mutant | 1559.36 | Not specified | --INVALID-LINK--[13] |

Experimental Methodologies

The study of this compound biosynthesis employs a range of techniques from classical fermentation to modern molecular biology.

Fermentation Protocol for Ergot Alkaloid Production

This generalized protocol is based on submerged culture methods described for Claviceps species.[5][15][16]

-

Strain and Pre-culture:

-

Select a high-producing Claviceps purpurea strain (e.g., ATCC 20102).[17]

-

Grow mycelia on a suitable agar (B569324) medium (e.g., T2 agar) for 14-21 days at 25°C.[5]

-

-

Seed Culture:

-

Inoculate a seed culture medium (e.g., 100 g/L sucrose (B13894), 10 g/L citric acid, 1 g/L Ca(NO₃)₂, 0.5 g/L KH₂PO₄, 0.25 g/L MgSO₄·7H₂O) with agar plugs from the pre-culture.[5]

-

Incubate at 25°C on a rotary shaker (150 rpm) for 5-7 days.

-

-

Production Fermentation:

-

Transfer the seed culture (e.g., 10-20% v/v) into a larger volume of production medium. The production medium often has a high sucrose concentration and a controlled nitrogen source (e.g., ammonium (B1175870) nitrate).[15]

-

Maintain fermentation at 24-25°C with aeration for 10-14 days.[5][18] The pH is typically controlled between 5.2 and 6.8.[18]

-

-

Sampling and Analysis:

-

Withdraw samples periodically to monitor growth and alkaloid production using HPLC.

-

Extraction and Quantification Protocol

-

Extraction:

-

Quantification:

-

Redissolve the extract in a suitable solvent (e.g., methanol).

-

Analyze using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (HPLC-MS/MS).[19]

-

Use isotopically labeled internal standards (e.g., ergometrine-(N-¹³CD₃)) for accurate quantification to correct for matrix effects.[20][21]

-

Separation is typically achieved on a C18 column with a gradient of mobile phases such as water and acetonitrile (B52724) containing formic acid or ammonium carbonate.

-

Genetic Manipulation Workflow

Gene knockout and heterologous expression are crucial for elucidating gene function in the pathway.[8][13] The following diagram outlines a typical workflow for creating a gene knockout mutant to enhance ergometrine production.

Caption: Workflow for genetic analysis of the this compound pathway.

Conclusion and Future Perspectives

The biosynthesis of this compound in Claviceps purpurea is a well-defined pathway involving a dedicated gene cluster that orchestrates the assembly of the ergoline ring and its subsequent modification into D-lysergic acid and finally ergometrine. The key final step is an NRPS-mediated condensation with alanine, a process that highlights the fungus's sophisticated metabolic capabilities. While the primary product is the pharmacologically active ergometrine, its inactive epimer, this compound, is readily formed.

Future research will likely focus on several key areas:

-

Pathway Regulation: A deeper understanding of the regulatory networks that control the expression of the eas cluster could unlock new strategies for yield improvement.

-

Enzyme Engineering: Modification of the NRPS enzymes (LpsB and LpsC) could allow for the "unnatural" incorporation of different amino acids, leading to the combinatorial biosynthesis of novel lysergic acid amides with potentially new pharmacological properties.

-

Strain Improvement: Continued application of genetic and epigenetic tools will be crucial for developing industrial strains of C. purpurea with enhanced and more stable production of ergometrine, reducing the cost and complexity of manufacturing this vital pharmaceutical.

References

- 1. Methods of Lysergic Acid Synthesis—The Key Ergot Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Methods of Lysergic Acid Synthesis-The Key Ergot Alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent progress in ergot alkaloid research - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03152A [pubs.rsc.org]

- 5. Production of Ergot Alkaloids by the Japanese Isolate Claviceps purpurea var. agropyri on Rice Medium [scirp.org]

- 6. e-lactancia.org [e-lactancia.org]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthetic Pathways of Ergot Alkaloids [mdpi.com]

- 9. Biosynthetic Pathways of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Comparison of Ergot Alkaloid Biosynthesis Gene Clusters in Claviceps Species Indicates Loss of Late Pathway Steps in Evolution of C. fusiformis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Epigenetic modification enhances ergot alkaloid production of Claviceps purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. US3884762A - Fermentation process for the preparation of ergot alkaloids - Google Patents [patents.google.com]

- 16. Ergotamine Production in Submerged Culture and Physiology of Claviceps purpurea - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. US4369252A - Fermentation process for the preparation of ergot alkaloids, primarily ergocornine and β-ergocryptine - Google Patents [patents.google.com]

- 19. First Synthesis of Ergotamine-13CD3 and Ergotaminine-13CD3 from Unlabeled Ergotamine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis of M + 4 Stable Isotopomers of Ergometrine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Ergometrine vs. Ergometrinine: A Fundamental Comparative Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the fundamental differences between the ergot alkaloids ergometrine and ergometrinine. The document elucidates their distinct chemical, pharmacological, and clinical profiles, offering valuable insights for research and drug development endeavors.

Core Chemical Differences: A Matter of Stereochemistry

Ergometrine and this compound are stereoisomers, specifically C-8 epimers, sharing the same molecular formula (C19H23N3O2) and molecular weight (325.41 g/mol ).[1][2] The critical distinction lies in the spatial orientation of the substituent at the C-8 position of the ergoline (B1233604) ring.[3][4] Ergometrine is the dextrorotatory (d) isomer, also referred to as the C-8-R-isomer, while this compound is the levorotatory (l) isomer, or C-8-S-isomer.[1][4] This seemingly minor variation in three-dimensional structure results in profound differences in their biological activity. These two epimers are interconvertible, a process that can be influenced by factors such as pH and temperature.[3][4]

Caption: Interconversion of Ergometrine and this compound.

Pharmacological Disparity: Activity vs. Inactivity

The stereochemical difference between ergometrine and this compound is the primary determinant of their pharmacological profiles. Ergometrine is a potent, biologically active compound, whereas this compound is generally considered to be biologically inactive or to possess significantly lower activity.[5]

Ergometrine: Ergometrine exerts its primary pharmacological effects through the stimulation of smooth muscle contraction, particularly in the uterus and blood vessels.[6][7] This activity is mediated by its interaction with a range of G-protein coupled receptors, including:

-

Serotonin (5-HT) Receptors: Ergometrine has a high affinity for 5-HT2 receptors.[8] Agonism at these receptors in the uterine smooth muscle is a key mechanism for its oxytocic effects.[9]

-

Alpha-Adrenergic Receptors: It also stimulates alpha-adrenergic receptors, contributing to its vasoconstrictive properties.[7][8] Studies have shown that ergometrine directly activates postsynaptic alpha-1 adrenoceptors.[10]

-

Dopamine Receptors: Ergometrine exhibits some activity at dopaminergic receptors.[8]

The activation of these receptors leads to an increase in intracellular calcium concentrations within smooth muscle cells, which in turn activates the contractile proteins actin and myosin, resulting in forceful and rhythmic contractions.[8]

This compound: In stark contrast, this compound is often referred to as the inactive isomer.[5] While not entirely devoid of biological effect in all contexts, its activity is substantially diminished compared to ergometrine. For instance, one study noted that this compound demonstrated only 3.9% of the uterine contraction effect of ergometrine.[4] Due to this low potency, this compound has no established clinical applications.

Quantitative Pharmacological Data

Quantitative data on the receptor binding affinities of ergometrine are not extensively available in the public domain, and such data for this compound are even more scarce. The following table summarizes the available information.

| Parameter | Ergometrine | This compound | Reference(s) |

| Receptor Binding | |||

| α1-Adrenoceptor (KD) | 0.41 µM | Not available | [10] |

| Histamine (B1213489) H2 Receptor (pKi) | < 4.5 | Not available | [11] |

| Functional Activity | |||

| Uterine Contraction | Potent agonist | Very weak agonist (approx. 3.9% of ergometrine's activity) | [4] |

Note: The lack of comprehensive Ki values for a wide range of receptors highlights a gap in the publicly available research data.

Clinical Relevance and Applications

The profound differences in pharmacological activity translate directly to their clinical utility.

Ergometrine: Ergometrine is a well-established pharmaceutical agent used in obstetrics.[12] Its primary clinical indications are:

-

Prevention and treatment of postpartum hemorrhage: By inducing strong uterine contractions, ergometrine helps to constrict blood vessels at the placental site, thereby controlling bleeding.[7]

-

Active management of the third stage of labor: It is often used to facilitate the delivery of the placenta and maintain uterine tone.[12]

Ergometrine is available for oral, intramuscular, and intravenous administration.[6] It is also formulated in combination with oxytocin (B344502) under the trade name Syntometrine to enhance its uterotonic effects.[13]

This compound: Due to its pharmacological inactivity, this compound has no clinical applications.

Experimental Protocols

Receptor Binding Assay (General Protocol)

This protocol describes a competitive radioligand binding assay to determine the affinity of ergometrine and this compound for a specific receptor (e.g., 5-HT2A).

Objective: To determine the inhibition constant (Ki) of the test compounds for the target receptor.

Materials:

-

Cell membranes expressing the receptor of interest.

-

Radiolabeled ligand specific for the receptor (e.g., [3H]-ketanserin for 5-HT2A).

-

Unlabeled test compounds (ergometrine and this compound).

-

Assay buffer.

-

Scintillation fluid and counter.

-

96-well filter plates.

Methodology:

-

Preparation of Reagents: Prepare serial dilutions of ergometrine and this compound in the assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compounds.

-

Incubation: Incubate the plates at a specified temperature for a duration sufficient to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plates and wash with cold assay buffer to separate the membrane-bound radioligand from the unbound.

-

Quantification: Add scintillation fluid to the filters and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ergometrine [drugcentral.org]

- 3. researchgate.net [researchgate.net]

- 4. The C-8-S-isomers of ergot alkaloids — a review of biological and analytical aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mims.com [mims.com]

- 7. e-lactancia.org [e-lactancia.org]

- 8. What is the mechanism of Ergometrine Maleate? [synapse.patsnap.com]

- 9. Serotonin - Wikipedia [en.wikipedia.org]

- 10. Agonist profile of ergometrine (ergonovine) on a population of postsynaptic alpha-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ergometrine stimulates histamine H2 receptors in the isolated human atrium - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ergometrine | C19H23N3O2 | CID 443884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Oxytocin/ergometrine - Wikipedia [en.wikipedia.org]

A Technical Guide to the Historical Context of Ergometrinine Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide delves into the historical context of ergometrinine research, tracing its origins from the early 20th-century exploration of ergot alkaloids to its characterization as a stereoisomer of the pharmacologically significant ergometrine. The document outlines the key experiments, presents physicochemical data, and details the methodologies that defined the initial understanding of this compound.

Introduction: The Dawn of Ergot Alkaloid Isomerism

The story of this compound is intrinsically linked to the discovery and investigation of its potent stereoisomer, ergometrine (also known as ergonovine). In the early 1930s, extensive research focused on isolating the water-soluble, uterotonic principle of ergot, a fungus (Claviceps purpurea) that grows on rye. This culminated in the independent isolation of ergometrine by several groups, most notably by Dudley and Moir in 1932.[1]

It was during the intensive chemical and pharmacological investigation of ergometrine in the mid-1930s that the existence of a closely related, yet pharmacologically distinct, isomer became apparent. This isomer, this compound, was identified as the C-8 epimer of ergometrine, differing only in the spatial arrangement of the substituent at position 8 of the ergoline (B1233604) nucleus. The initial research was therefore centered on separating this new entity, characterizing its physical and chemical properties, and understanding its relationship with the pharmacologically active ergometrine.

The Foundational Research of Smith and Timmis (1936)

The first detailed characterization of this compound is credited to Sydney Smith and Geoffrey M. Timmis. Their 1936 publication, "The alkaloids of ergot. Part VI. This compound," laid the groundwork for understanding this isomer.[1] Their work established that ergot alkaloids often exist as pairs of interconvertible isomers, with one form being pharmacologically potent and the other significantly less so.

Experimental Protocols

The methodologies employed by Smith and Timmis were foundational in alkaloid chemistry. Below are the key experimental protocols derived from their and contemporary research.

The initial challenge was the separation of this compound from the more abundant ergometrine in ergot extracts. The process involved several stages of extraction and purification.

Experimental Workflow for Isolation:

Caption: Early workflow for the isolation of this compound.

Protocol Details:

-

Extraction: Powdered and defatted ergot was extracted with aqueous acetone.

-

Acid-Base Extraction: The extract was concentrated, acidified, and washed with ether to remove impurities. The aqueous layer was then made alkaline with ammonia, and the alkaloids were extracted into chloroform.

-

Fractional Crystallization: The chloroform extract was concentrated, and the residue was subjected to fractional crystallization from benzene. Ergometrine, being less soluble, would crystallize first, followed by this compound.

A key discovery was the ability to convert the pharmacologically active ergometrine into its less active isomer, this compound. This process, known as epimerization, was achieved by heating an acidic solution of ergometrine.

Experimental Protocol for Epimerization:

-

Dissolution: Ergometrine was dissolved in an acidic solution (e.g., dilute acetic acid).

-

Heating: The solution was heated under reflux for several hours.

-

Isolation: The resulting mixture was cooled, made alkaline, and the alkaloids were extracted.

-

Purification: this compound was then purified from the mixture by fractional crystallization.

Logical Relationship of Epimerization:

Caption: Epimerization relationship between ergometrine and this compound.

Physicochemical Characterization

Smith and Timmis meticulously documented the physicochemical properties of this compound, which were crucial in establishing it as a distinct compound from ergometrine.

Table 1: Physicochemical Properties of Ergometrine and this compound (circa 1936)

| Property | Ergometrine | This compound |

| Melting Point | 162-164 °C | 195-197 °C (with decomposition) |

| Specific Rotation | +45° (in chloroform) | +395° (in chloroform) |

| Solubility | More soluble in benzene | Less soluble in benzene |

| Crystalline Form | Prisms | Needles |

Note: The exact values reported in historical literature may vary slightly between different studies and purification methods.

Early Pharmacological Assessment

The primary pharmacological interest in the 1930s was the potent uterotonic (uterine-contracting) activity of ergot alkaloids. Early studies on this compound consistently demonstrated that it possessed significantly lower biological activity compared to ergometrine.

Experimental Protocol for Uterine Contraction Assay (Isolated Rabbit Uterus):

-

Tissue Preparation: A segment of the uterus from a virgin rabbit was suspended in a bath of oxygenated Ringer-Locke solution at 37°C.

-

Recording: The uterine contractions were recorded on a kymograph using a lever system.

-

Drug Administration: Known concentrations of ergometrine and this compound were added to the bath.

-

Observation: The amplitude and frequency of uterine contractions were measured and compared.

Table 2: Comparative Pharmacological Activity

| Compound | Uterotonic Activity (Rabbit Uterus) |

| Ergometrine | High Potency |

| This compound | Very Low to Negligible Potency |

These findings solidified the understanding that the stereochemistry at the C-8 position was critical for the pharmacological activity of this class of ergot alkaloids.

The Work of Stoll and Hofmann and the Advent of Synthesis

The research of Arthur Stoll and Albert Hofmann at Sandoz was pivotal in the chemistry of ergot alkaloids. In 1937, they achieved the first partial synthesis of ergometrine by coupling lysergic acid with L-(+)-2-aminopropanol.[2] This synthetic capability further illuminated the relationship between lysergic acid and its isomer, isolysergic acid, which are the precursors to ergometrine and this compound, respectively. Their work confirmed that the pharmacological activity resided in the derivatives of lysergic acid, while the derivatives of isolysergic acid were largely inactive.

Signaling Pathway of Uterine Contraction (Simplified Historical Perspective):

While the precise molecular targets were not fully understood in the 1930s, the general understanding was that these alkaloids acted on specific receptors in smooth muscle tissue.

Caption: Early conceptual model of ergometrine and this compound action.

Conclusion

The historical context of this compound research is a classic example of the importance of stereochemistry in pharmacology. Initially identified as a less active companion to the clinically significant ergometrine, the study of this compound was crucial in understanding the structure-activity relationships of ergot alkaloids. The pioneering work of researchers like Smith, Timmis, Stoll, and Hofmann not only provided the foundational knowledge of these compounds but also established the experimental protocols for their isolation, characterization, and interconversion that paved the way for the development of semi-synthetic ergot derivatives and a deeper understanding of their mechanisms of action.

References

Ergometrinine molecular formula and molar mass

Introduction

Ergometrinine is an ergot alkaloid and the l-isomer of ergometrine.[1] As a stereoisomer, it shares the same molecular formula and molar mass with its d-isomer counterpart, ergometrine, but differs in its three-dimensional structure. This document provides the core physicochemical data for this compound, specifically its molecular formula and molar mass, which are fundamental parameters in chemical and pharmacological research.

Physicochemical Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, solution preparation, and analytical characterization.

| Parameter | Value |

| Molecular Formula | C₁₉H₂₃N₃O₂[1][2] |

| Molar Mass | 325.412 g·mol⁻¹[1] |

| Charge | 0[2] |

Methodology for Data Determination

The molecular formula is determined through elemental analysis and high-resolution mass spectrometry. The molar mass is calculated based on the molecular formula using standard atomic weights. For instance, the molar mass of C₁₉H₂₃N₃O₂ is computed by summing the atomic masses of 19 carbon atoms, 23 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms.[3][4]

Logical Relationship of this compound Properties

The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular properties.

Caption: Core molecular properties of this compound.

References

Spectroscopic Profile of Ergometrinine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ergometrinine, an epimer of the ergot alkaloid ergometrine. The information presented herein is intended to support research, quality control, and drug development activities involving this compound. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound provide detailed information about its proton and carbon framework.

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: DMSO-d₆)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 6.83 | d | 1.1 |

| H-4α | 3.12 | dd | 15.5, 4.8 |

| H-4β | 2.89 | dd | 15.5, 1.8 |

| H-5 | 3.45 | m | |

| H-7α | 2.75 | m | |

| H-7β | 2.65 | m | |

| H-8 | 3.89 | t | 4.8 |

| H-9 | 6.34 | s | |

| H-10 | 3.20 | m | |

| H-12 | 7.18 | d | 8.4 |

| H-13 | 6.98 | t | 8.4 |

| H-14 | 7.08 | d | 8.4 |

| H-1' | 3.95 | m | |

| H-2' | 1.05 | d | 6.6 |

| H-3' | 3.40 | m | |

| N₆-CH₃ | 2.38 | s | |

| N₁-H | 10.85 | s | |

| O-H | 4.65 | t | 5.5 |

| N-H (amide) | 7.90 | d | 8.2 |

Data compiled from publicly available spectral data.

Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: DMSO-d₆) [1]

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 119.0 |

| C-3 | 108.9 |

| C-4 | 26.9 |

| C-5 | 62.0 |

| C-7 | 54.0 |

| C-8 | 42.2 |

| C-9 | 119.0 |

| C-10 | 136.1 |

| C-11 | 127.6 |

| C-12 | 111.0 |

| C-13 | 122.1 |

| C-14 | 109.8 |

| C-15 | 133.7 |

| C-16 | 125.7 |

| C-17 (C=O) | 172.1 |

| N₆-CH₃ | 43.6 |

| C-1' | 50.1 |

| C-2' | 20.8 |

| C-3' | 65.5 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to its amine, amide, hydroxyl, and aromatic functionalities.

Table 3: IR Spectroscopic Data for this compound (KBr Wafer)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (hydroxyl group) |

| ~3280 | Strong | N-H stretch (indole and amide) |

| ~2930 | Medium | C-H stretch (aliphatic) |

| ~1645 | Strong | C=O stretch (amide I) |

| ~1540 | Medium | N-H bend (amide II) |

| ~1450 | Medium | C=C stretch (aromatic) |

| ~1270 | Medium | C-N stretch |

| ~1050 | Medium | C-O stretch (hydroxyl) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for this compound

| Ion | m/z |

| [M+H]⁺ | 326.1858 |

| Fragment | 282 |

| Fragment | 265 |

| Fragment | 223 |

| Fragment | 208 |

| Fragment | 182 |

| Fragment | 154 |

Fragmentation data is dependent on the ionization technique and collision energy used.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters should be optimized for the specific instrument being used.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound standard.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-64.

-

Spectral Width: 16 ppm.

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay: 2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Spectral Width: 240 ppm.

-

Acquisition Time: ~1 second.

-

Relaxation Delay: 2 seconds.

-

-

2D NMR (COSY, HSQC, HMBC):

-

Standard pulse programs should be used.

-

The number of increments in the indirect dimension and the number of scans per increment should be optimized to achieve adequate resolution and signal-to-noise ratio.

-

Infrared (IR) Spectroscopy Protocol

Sample Preparation (KBr Wafer):

-

Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Place a portion of the powder into a pellet press.

-

Apply pressure to form a thin, transparent pellet.

Instrument Parameters (FTIR Spectrometer):

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A spectrum of the empty sample compartment or a pure KBr pellet should be collected as the background.

Mass Spectrometry (LC-MS/MS) Protocol

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.

-

Dilute the stock solution to a working concentration (e.g., 1 µg/mL) with the initial mobile phase composition.

Liquid Chromatography (LC) Parameters:

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over the course of the run to elute the analyte.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

Mass Spectrometry (MS) Parameters (Triple Quadrupole or Orbitrap):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 120-150 °C.

-

Scan Mode: Full scan for precursor ion identification and product ion scan for fragmentation analysis.

-

Collision Energy: This will need to be optimized for the specific instrument and precursor ion to obtain a characteristic fragmentation pattern.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification of this compound.

Caption: Workflow for the spectroscopic identification of this compound.

This guide provides a foundational set of spectroscopic data and analytical protocols for this compound. Researchers are encouraged to adapt and optimize these methods for their specific applications and instrumentation.

References

A Comprehensive Technical Guide to the Solubility of Ergometrinine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of ergometrinine, an ergot alkaloid. Due to a lack of specific quantitative data in publicly available literature, this document focuses on established qualitative solubility information and provides a comprehensive, generalized experimental protocol for determining precise solubility values. This guide is intended to support research, drug development, and formulation activities involving this compound.

Introduction to this compound

This compound is an ergot alkaloid and the l-isomer of ergometrine.[1] Like other ergot alkaloids, it is a complex molecule with a tetracyclic ergoline (B1233604) ring system.[2] Its chemical structure influences its physicochemical properties, including its solubility in various solvents. Understanding the solubility of this compound is critical for its extraction, purification, formulation, and analytical characterization.

Qualitative Solubility of this compound

Published data on the solubility of this compound is primarily qualitative. The following table summarizes the known solubility characteristics of this compound in several organic solvents and water.

| Solvent | Qualitative Solubility |

| Pyridine | Freely Soluble |

| Chloroform | Moderately Soluble |

| Alcohol (e.g., Ethanol) | Slightly Soluble |

| Acetone | Slightly Soluble |

| Water | Nearly Insoluble |

This information suggests that this compound has a preference for less polar to moderately polar organic solvents over highly polar solvents like water.

Experimental Protocol for Determination of this compound Solubility

The following is a detailed, generalized experimental protocol for the quantitative determination of this compound solubility in various organic solvents. This method is based on the widely used shake-flask method, which is considered the gold standard for determining thermodynamic solubility.

Materials and Equipment

-

This compound (solid, of known purity)

-

Selected organic solvents (e.g., pyridine, chloroform, ethanol, acetone) of analytical grade

-

Deionized water

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable containers

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker incubator set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibrium should be determined empirically.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the incubator for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the calibration standards and the diluted sample solutions using a validated HPLC method.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample solutions from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of this compound in the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/100mL.

-

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in understanding and determining the solubility of this compound, the following diagrams are provided.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical relationship between solvent polarity and this compound solubility.

Conclusion

References

The Stereochemical Basis for the Biological Inactivity of Ergometrinine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergometrine is a potent ergot alkaloid renowned for its uterotonic and vasoconstrictive properties, mediated primarily through its interaction with serotonergic (5-HT) and α-adrenergic receptors. In stark contrast, its diastereomer, ergometrinine, is widely regarded as biologically inactive. This in-depth technical guide elucidates the fundamental reasons for this pronounced difference in pharmacological activity, focusing on the critical role of stereochemistry in receptor binding and signal transduction. By examining the available quantitative data, outlining key experimental methodologies, and visualizing the relevant biological pathways, this guide provides a comprehensive explanation for the biological inactivity of this compound.

Introduction: The Significance of Stereoisomerism in Ergot Alkaloids

Ergometrine and this compound are epimers, differing only in the stereochemical configuration at the C-8 position of the ergoline (B1233604) ring structure. Ergometrine possesses the (R)-configuration at this chiral center, while this compound has the (S)-configuration. This seemingly minor structural variance has profound implications for the three-dimensional shape of the molecules, which in turn dictates their ability to bind with high affinity and specificity to their biological targets. The biological activity of ergot alkaloids is intrinsically linked to their capacity to interact with G-protein coupled receptors (GPCRs), particularly subtypes of serotonin (B10506) and α-adrenergic receptors.

Comparative Pharmacodynamics: A Tale of Two Isomers

The pharmacological effects of ergometrine are well-documented and are primarily attributed to its agonist or partial agonist activity at 5-HT2A and α1-adrenergic receptors, leading to smooth muscle contraction.[1][2] Conversely, this compound is consistently reported to be devoid of significant biological activity or to possess only a fraction of the potency of ergometrine.

Quantitative Analysis of Biological Activity

A functional comparison of their uterotonic effects reveals a stark difference in potency. One study reported that this compound exhibits a mere 3.9% of the uterine contraction activity of ergometrine, providing a clear indication of its vastly reduced biological efficacy.[3]

Table 1: Receptor Binding and Functional Potency of Ergometrine

| Compound | Receptor Subtype | Binding Affinity (Kᵢ, nM) | Functional Activity (EC₅₀, nM) | Primary Effect |

| Ergometrine | 5-HT₂ₐ | Data not consistently available | ~10 - 100 | Smooth muscle contraction |

| α₁-adrenergic | ~410 (K_d) | Data not consistently available | Vasoconstriction | |

| D₂ Dopamine | Data not consistently available | ~47 | Inhibition of prolactin secretion | |

| This compound | 5-HT₂ₐ | Not reported; presumed to be very high | Not reported | Minimal to no smooth muscle contraction |

| α₁-adrenergic | Not reported; presumed to be very high | Not reported | Minimal to no vasoconstriction | |

| D₂ Dopamine | Not reported | Not reported | Minimal to no effect |

Note: The lack of quantitative binding data for this compound is a testament to its recognized biological inactivity. The values for ergometrine are compiled from various sources and may vary depending on the experimental conditions.

The Molecular Basis of Inactivity: A Stereochemical Perspective

The ergoline nucleus of ergometrine is structurally similar to endogenous neurotransmitters like serotonin, dopamine, and norepinephrine, allowing it to bind to their respective receptors. The specific orientation of the substituent at the C-8 position is a critical determinant for optimal receptor interaction. In ergometrine, the (R)-configuration positions the propanolamide side chain in a conformation that is conducive to forming key binding interactions within the ligand-binding pocket of the 5-HT₂ₐ and α₁-adrenergic receptors.

In contrast, the (S)-configuration in this compound results in a different spatial arrangement of this side chain. This altered stereochemistry likely introduces steric hindrance, preventing the molecule from docking effectively into the receptor's active site. The inability to achieve the precise orientation required for receptor activation explains the observed lack of a significant biological response.

Visualizing the Difference: A Logical Relationship

The following diagram illustrates the logical flow from stereochemical configuration to biological activity.

Caption: Logical flow from stereochemistry to biological activity.

Signaling Pathways: The Consequence of Effective Binding

Ergometrine's interaction with 5-HT₂ₐ and α₁-adrenergic receptors triggers intracellular signaling cascades that ultimately lead to smooth muscle contraction. Both of these receptors are coupled to the Gq family of G-proteins.

Ergometrine-Induced Signaling Cascade

Upon binding of ergometrine to the receptor, the Gq alpha subunit activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺). The increased intracellular Ca²⁺ concentration, along with the activation of protein kinase C (PKC) by DAG, culminates in the phosphorylation of myosin light chains and subsequent smooth muscle contraction.

Due to its inability to effectively bind to and activate these receptors, this compound fails to initiate this signaling cascade, resulting in its biological inactivity.

Caption: Ergometrine's signaling pathway leading to contraction.

Experimental Protocols: Assessing Receptor Binding

The determination of a compound's binding affinity for a specific receptor is typically accomplished through radioligand binding assays. The following is a generalized protocol for a competitive binding assay to determine the affinity of a test compound for the 5-HT₂ₐ receptor.

Radioligand Binding Assay for 5-HT₂ₐ Receptor

Objective: To determine the inhibition constant (Kᵢ) of a test compound (e.g., ergometrine, this compound) for the 5-HT₂ₐ receptor.

Materials:

-

Membrane Preparation: Cell membranes expressing the human 5-HT₂ₐ receptor.

-

Radioligand: [³H]Ketanserin, a selective 5-HT₂ₐ antagonist.

-

Assay Buffer: Tris-HCl buffer with appropriate ions.

-

Wash Buffer: Ice-cold Tris-HCl buffer.

-

Test Compounds: Ergometrine and this compound at various concentrations.

-

Non-specific Binding Control: A high concentration of a non-labeled 5-HT₂ₐ antagonist (e.g., spiperone).

-

96-well filter plates and a cell harvester.

-

Scintillation cocktail and a microplate scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compounds.

-

Incubation: To each well, add the assay buffer, [³H]Ketanserin, and either buffer (for total binding), non-specific binding control, or the test compound. Finally, add the membrane preparation to initiate the binding reaction.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Terminate the assay by rapidly filtering the contents of the wells through the filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: After drying the filter plate, add a scintillation cocktail to each well and measure the radioactivity in counts per minute (CPM) using a scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the average CPM of the non-specific binding wells from the average CPM of the total binding wells.

-

For each concentration of the test compound, determine the percentage of specific binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve.

-

From this curve, determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Experimental Workflow Visualization

Caption: Workflow for a radioligand binding assay.

Conclusion

The biological inactivity of this compound is a direct consequence of its stereochemistry at the C-8 position. The (S)-configuration of this compound precludes effective binding to serotonin and α-adrenergic receptors, thereby preventing the initiation of the downstream signaling events that mediate the potent pharmacological effects of its (R)-epimer, ergometrine. This stark difference in activity underscores the critical importance of stereoisomerism in drug design and development, where subtle changes in three-dimensional structure can lead to a complete loss of biological function. Future research involving in silico molecular docking studies and, if feasible, X-ray crystallography of both isomers bound to their target receptors could provide even more detailed insights into the specific molecular interactions that govern their differential activities.

References

Methodological & Application

Application Note: HPLC Method for the Separation and Quantification of Ergometrine and Ergometrinine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergometrine is a potent oxytocic agent used for the prevention and treatment of postpartum hemorrhage. Its therapeutic efficacy is associated with its specific stereochemistry. Ergometrinine is the C8 epimer of ergometrine and is considered to be significantly less biologically active. During the synthesis, formulation, and storage of ergometrine-containing drug products, epimerization can occur, leading to the formation of this compound as an impurity. Therefore, a robust analytical method is crucial for the separation and quantification of both ergometrine and its inactive epimer, this compound, to ensure the quality, safety, and efficacy of the pharmaceutical product. This application note presents a reliable High-Performance Liquid Chromatography (HPLC) method for the baseline separation of ergometrine and this compound, suitable for quality control and stability studies.

Experimental

A reversed-phase HPLC method with fluorescence detection is described for the simultaneous determination of ergometrine and this compound. The use of an alkaline mobile phase enhances the separation and stability of the epimers.

Chromatographic Conditions

| Parameter | Condition |

| HPLC System | A standard HPLC system with a binary pump, autosampler, column oven, and fluorescence detector. |

| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 5 mM Ammonium (B1175870) Carbonate in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | A gradient starting with a high proportion of Mobile Phase A, with a gradual increase in Acetonitrile. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 20 µL |

| Detector | Fluorescence Detector |

| Excitation Wavelength | 330 nm |

| Emission Wavelength | 420 nm |

Data Presentation

The following tables summarize the expected quantitative data for the separation of ergometrine and this compound using the described HPLC method.

Table 1: Chromatographic Performance

| Analyte | Retention Time (min) |

| Ergometrine | ~8.2 |

| This compound | ~10.1 |